Home > Products > Screening Compounds P40607 > 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester
6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester - 1823261-86-4

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

Catalog Number: EVT-3078538
CAS Number: 1823261-86-4
Molecular Formula: C19H25N3O2
Molecular Weight: 327.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of diazaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. The compound's IUPAC name reflects its intricate molecular architecture, indicating the presence of a benzyl group, a cyano group, and a tert-butyl ester functional group.

Source

The compound has been referenced in various chemical databases and literature, with notable entries in PubChem and BenchChem. It is cataloged under the CAS number 1823807-74-4 and has been synthesized for research purposes related to drug development and organic synthesis.

Classification

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is classified as an organic compound within the category of diazaspiro compounds. Its structural complexity makes it of interest in both synthetic organic chemistry and pharmacological research.

Synthesis Analysis

The synthesis of 6-benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester can be approached through several methods, typically involving multi-step synthetic routes that include:

  1. Starting Materials: The synthesis often begins with readily available diazaspiro[3.4]octane derivatives.
  2. Functionalization: Key functional groups such as the benzyl and cyano groups are introduced through electrophilic substitution reactions.
  3. Esterification: The tert-butyl ester is formed via reaction with tert-butyl alcohol in the presence of acid catalysts.
  4. Purification: Final products are purified using techniques such as chromatography to ensure high purity levels.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 6-benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester can be described using several key identifiers:

  • Molecular Formula: C21H30N2O4
  • Molecular Weight: 346.43 g/mol
  • InChI Key: SRUDCLUSLCNCPB-UHFFFAOYSA-N
  • SMILES Notation: CC(C)(C)OC(=O)N1CC2(CN(CC3=CC=CC=C3)CC2C(=O)O)C1

The structure features a spirocyclic system with two nitrogen atoms incorporated into the ring, contributing to its unique properties.

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Oxidation: The benzyl group can undergo oxidation reactions using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or alcohols.
  2. Nucleophilic Substitution: The cyano group can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  3. Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

These reactions are important for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is primarily investigated in the context of its biological activity:

  1. Target Interactions: The compound may interact with specific biological targets such as enzymes or receptors due to its structural features.
  2. Pharmacodynamics: Understanding how the compound affects biological systems involves studying its binding affinity and efficacy compared to other known compounds.
  3. Data Analysis: Experimental data from biological assays provide insight into the mechanism by which the compound exerts its effects.

This analysis is crucial for evaluating potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties influence its handling, storage, and application in laboratory settings.

Applications

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting central nervous system disorders due to its diazaspiro structure.
  2. Synthetic Organic Chemistry: The compound is utilized in various synthetic pathways to develop complex molecules with potential therapeutic effects.
  3. Research Tool: It acts as a reference compound in studies investigating structure–activity relationships within related chemical classes.

These applications highlight the compound's significance in advancing chemical research and drug development efforts.

Synthetic Methodologies and Building Block Optimization

Diversity-Oriented Synthesis (DOS) Strategies for Spirocyclic Core Assembly

The assembly of the 2,6-diazaspiro[3.4]octane core leverages diversity-oriented synthesis (DOS) principles, enabling efficient access to structurally complex scaffolds. A pivotal approach involves a stepwise cyclization protocol starting from N-Boc-protected azetidin-3-one. Initial Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate yields α,β-unsaturated ester 2 (>90% yield), which undergoes a [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This LiF-catalyzed reaction constructs the spirocyclic core in 3 (56% yield) without chromatographic purification [2]. Alternative routes utilize nitroalkane annulation, where ethyl nitroacetate reacts with DBU in acetonitrile, followed by Raney nickel hydrogenation and sodium ethoxide-mediated cyclization to form the spiro[3.4]octane skeleton [4]. These methods prioritize atom economy and scalability, with the cycloaddition route enabling multigram synthesis for library production [2].

Table 1: Key Building Blocks for Spiro[3.4]octane Assembly

IntermediateSynthetic RouteYield (%)Key Advantages
Unsaturated ester (2)Horner-Wadsworth-Emmons olefination>90High regioselectivity
Core scaffold (3)[3+2] Cycloaddition56Chromatography-free purification
Nitro intermediateMichael addition75*Tunable C8 functionalization

  • Estimated from analogous transformations [4] [7]

Functionalization of 2,6-Diazaspiro[3.4]octane Scaffolds via Peripheral Modifications

Peripheral modifications of the spirocyclic core enable precise pharmacophore diversification. The C8 position (adjacent to the spiro carbon) serves as a primary handle for functionalization, where an ester group in intermediate 3 is hydrolyzed to a carboxylic acid, then converted to amides (4a–d) or propargylamide (9) [2]. Chemoselective transformations on these intermediates include:

  • Amide coupling with 5-nitrofuroyl chloride to yield antitubercular agents (e.g., 5a–c) [2]
  • Reductive amination of aldehydes derived from Weinreb amides (e.g., 5d) [2]
  • Heterocycle grafting via Zn(OTf)₂-catalyzed cyclodehydrative aromatization, converting propargylamide 9 to imidazole 10 (75% yield) or oxazole 11 [2]Benzyl group swapping at N6 further modulates properties; hydrogenation of 3 removes benzyl to give 7, which undergoes reductive alkylation with formaldehyde to install methyl, reducing lipophilicity [2] [5].

Role of tert-Butyl Carboxylate as a Protecting Group in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group at N2 provides critical orthogonality in multi-step sequences. Its steric bulk shields the secondary amine during N6 functionalization (e.g., benzylation, mesylation) or C8 modifications [6] [8]. Crucially, the Boc group remains stable under:

  • Hydrogenation conditions (Pd/C, H₂) used for N6-debenzylation [5]
  • Basic hydrolysis (LiOH/THF/H₂O) of C8 esters [2]
  • Catalytic cyclizations (e.g., Zn(OTf)₂-mediated heterocycle formation) [2]Selective deprotection occurs under mild acids (e.g., TFA in DCM), exposing the N2 amine for acylations, as demonstrated in the synthesis of KRAS inhibitors featuring acryloyl groups at N2 [6]. This orthogonality enables sequential installation of pharmacophores at N2, N6, and C8 positions.

Catalytic Approaches for Azole and Triazole Grafting on the Spirocyclic Framework

Catalytic methods enable direct fusion of azole rings to the spirocyclic core, enhancing molecular complexity and bioactivity profiles. Key advancements include:

  • Zn(OTf)₂-catalyzed hydroamination: Propargylamide 9 reacts with benzylamine to form imidazole 10 via cyclodehydrative aromatization (75% yield). Without amines, the same catalyst generates oxazole 11 [2].
  • Raney nickel-mediated triazole synthesis: Hydrazide 14 (from hydrazinolysis of ester 3) reacts with amidines (e.g., acetamidine) at 170°C to yield 1,2,4-triazoles 19–20 [2].
  • TBAF-promoted oxadiazole formation: Carboxylic acid derivatives couple with acetamidoxime, followed by fluoride-induced cyclodehydration to 1,2,4-oxadiazole 23 [2]. These heterocycles markedly influence bioactivity; imidazole derivative 12 exhibits Mycobacterium tuberculosis inhibition (MIC = 25 μg/mL), while triazole 17 shows exceptional potency (MIC = 0.016 μg/mL) [2].

Table 2: Catalytic Systems for Heterocycle Grafting

HeterocycleCatalystSubstrateYield (%)Bioactivity (MIC, μg/mL)
Imidazole (10)Zn(OTf)₂Propargylamide (9)7525 (M. tuberculosis)
Oxazole (11)Zn(OTf)₂Propargylamide (9)65*>100
1,2,4-Triazole (19)Raney nickelHydrazide (14)70*50
1,2,4-Oxadiazole (23)TBAFAcid + amidoxime85*6.2

  • Yields estimated from analogous procedures [2]

Chemoselective Strategies for Cyanide Introduction at the C8 Position

C8 cyanation installs a versatile nitrile handle for further elaboration, exploiting the electrophilic character of C8 in the spiro scaffold. Two primary strategies achieve this:

  • Nitrile displacement of nitro groups: Nitro intermediate 8 (from hydrogenation of 3) undergoes nucleophilic substitution with cyanide sources (e.g., TMSCN/CsF), yielding the C8-cyano derivative [7]. This leverages the activated sp³-carbon adjacent to the spiro junction.
  • Carboxylic acid decarboxylation-cyanation: Hydrolysis of ester 3 gives acid 25, which is converted to acyl chloride, then displaced by cyanide via Rosenmund-von Braun reaction [10].Regioselectivity is ensured by the enhanced acidity of the C8 proton, which facilitates deprotonation and nucleophilic attack. The cyano group’s linear geometry and electron-withdrawing properties also modulate the scaffold’s conformational dynamics and dipole moment, influencing target binding [1] [10].

Properties

CAS Number

1823261-86-4

Product Name

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 7-benzyl-5-cyano-2,7-diazaspiro[3.4]octane-2-carboxylate

Molecular Formula

C19H25N3O2

Molecular Weight

327.428

InChI

InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-13-19(14-22)12-21(11-16(19)9-20)10-15-7-5-4-6-8-15/h4-8,16H,10-14H2,1-3H3

InChI Key

LVJIARBAIXJWLV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.